molecular formula C13H18N4 B6203970 2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine CAS No. 1542479-03-7

2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine

Cat. No. B6203970
CAS RN: 1542479-03-7
M. Wt: 230.3
InChI Key:
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Description

The compound “2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine” is a complex organic molecule. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . Pyrrolidine is widely used by medicinal chemists to create compounds for treating human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine” is complex. It includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound’s empirical formula is C6H14N2 .


Chemical Reactions Analysis

The compound “2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine” can undergo various chemical reactions. For instance, it can react with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .

Future Directions

The pyrrolidine ring, a key component of “2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine”, is widely used in drug discovery . The future directions in this field could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine' involves the reaction of 3-(2-bromoethyl)-1H-1,3-benzodiazole with pyrrolidine followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "3-(2-bromoethyl)-1H-1,3-benzodiazole", "pyrrolidine", "sodium borohydride", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 3-(2-bromoethyl)-1H-1,3-benzodiazole (1.0 g, 3.8 mmol) and pyrrolidine (0.5 g, 6.0 mmol) in ethanol (10 mL) and reflux the mixture for 24 hours.", "Step 2: Cool the reaction mixture to room temperature and filter off any solids that have formed.", "Step 3: Concentrate the filtrate under reduced pressure to obtain a yellow oil.", "Step 4: Dissolve the yellow oil in ethanol (10 mL) and add sodium borohydride (0.2 g, 5.3 mmol) to the solution.", "Step 5: Stir the reaction mixture at room temperature for 2 hours.", "Step 6: Quench the reaction by adding water (10 mL) and stirring for an additional 30 minutes.", "Step 7: Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the desired product as a yellow oil (0.8 g, 70% yield)." ] }

CAS RN

1542479-03-7

Product Name

2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine

Molecular Formula

C13H18N4

Molecular Weight

230.3

Purity

0

Origin of Product

United States

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